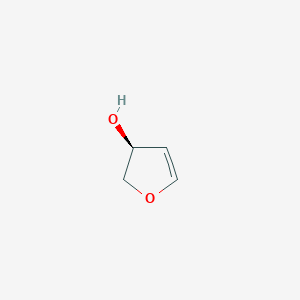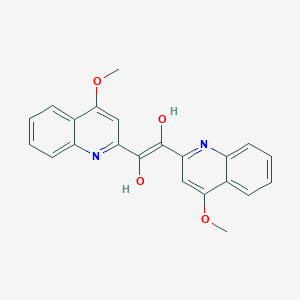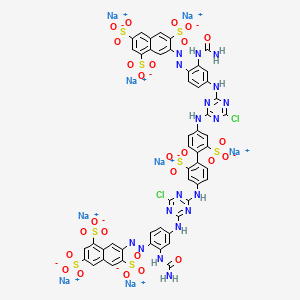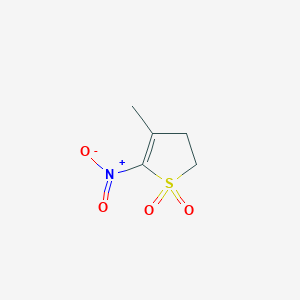
1,2,4-Benzenetricarboxylic acid, ester with 1,2-propanediol phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Benzenetricarboxylic acid, ester with 1,2-propanediol phosphate typically involves the esterification of 1,2,4-Benzenetricarboxylic acid with 1,2-propanediol phosphate. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve high purity and yield.
化学反应分析
Types of Reactions
1,2,4-Benzenetricarboxylic acid, ester with 1,2-propanediol phosphate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
科学研究应用
1,2,4-Benzenetricarboxylic acid, ester with 1,2-propanediol phosphate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1,2,4-Benzenetricarboxylic acid, ester with 1,2-propanediol phosphate involves its interaction with molecular targets such as enzymes and receptors. The ester groups can undergo hydrolysis to release active carboxylic acids and alcohols, which can then interact with biological molecules. The phosphate group may also play a role in modulating the compound’s activity by interacting with phosphate-binding proteins and enzymes.
相似化合物的比较
Similar Compounds
- 1,2,4-Benzenetricarboxylic acid, tris(octyl/decyl) ester
- Tri(2-ethylhexyl) trimellitate
- 1,2-Benzenedicarboxylic acid, bis(4-methylpentyl) ester
Uniqueness
1,2,4-Benzenetricarboxylic acid, ester with 1,2-propanediol phosphate is unique due to the presence of both ester and phosphate groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds that may lack the phosphate group or have different ester groups.
属性
CAS 编号 |
68186-81-2 |
|---|---|
分子式 |
C12H13O10P |
分子量 |
348.20 g/mol |
IUPAC 名称 |
2-(2-phosphonooxypropoxycarbonyl)terephthalic acid |
InChI |
InChI=1S/C12H13O10P/c1-6(22-23(18,19)20)5-21-12(17)9-4-7(10(13)14)2-3-8(9)11(15)16/h2-4,6H,5H2,1H3,(H,13,14)(H,15,16)(H2,18,19,20) |
InChI 键 |
FBTTZVYMEQZAST-UHFFFAOYSA-N |
规范 SMILES |
CC(COC(=O)C1=C(C=CC(=C1)C(=O)O)C(=O)O)OP(=O)(O)O |
物理描述 |
Liquid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Methyl-6,8-diphenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B14479367.png)

![4,4'-Diethoxy[2,2'-binaphthalene]-1,1'-diol](/img/structure/B14479379.png)

![5-Methyl-2-([1,2,4]triazolo[4,3-a]quinolin-1-yl)aniline](/img/structure/B14479399.png)
silane](/img/structure/B14479404.png)




![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-chloro-6-[[3-[[1-(2,5-dichloro-4-sulfophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]-4-sulfophenyl]amino]-1,3,5-triazin-2-yl]amino]-, hexasodium salt](/img/structure/B14479419.png)



